molecular formula C19H22N2O5S2 B11336709 Methyl 2-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 2-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11336709
M. Wt: 422.5 g/mol
InChI Key: GBTKCTASPYNUGN-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE is a complex organic compound that features a benzoate ester, a piperidine ring, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via a sulfonylation reaction using thiophene sulfonyl chloride and a suitable base.

    Coupling with Benzoate Ester: The final step involves coupling the piperidine derivative with methyl 2-methyl-3-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide bond or the ester group, potentially converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene sulfonyl group may modulate enzyme activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE: shares similarities with other benzoate esters and piperidine derivatives, such as:

Uniqueness

The uniqueness of METHYL 2-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiophene sulfonyl group and a piperidine ring in the same molecule is relatively rare, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 2-methyl-3-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H22N2O5S2/c1-13-15(19(23)26-2)7-3-8-16(13)20-18(22)14-6-4-10-21(12-14)28(24,25)17-9-5-11-27-17/h3,5,7-9,11,14H,4,6,10,12H2,1-2H3,(H,20,22)

InChI Key

GBTKCTASPYNUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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